molecular formula C11H11NO3 B7625948 Azetidin-1-yl(1,3-benzodioxol-5-yl)methanone

Azetidin-1-yl(1,3-benzodioxol-5-yl)methanone

Cat. No.: B7625948
M. Wt: 205.21 g/mol
InChI Key: DCWHXUCOJBTKQR-UHFFFAOYSA-N
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Description

Azetidin-1-yl(1,3-benzodioxol-5-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, a benzodioxole moiety, and a methanone group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(1,3-benzodioxol-5-yl)methanone typically involves a multi-step process. One common method includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the ligand, with cesium carbonate as the base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(1,3-benzodioxol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Azetidin-1-yl(1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(1,3-benzodioxol-5-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

azetidin-1-yl(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(12-4-1-5-12)8-2-3-9-10(6-8)15-7-14-9/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWHXUCOJBTKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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